5-fluoro-4-nitro-1H-benzo[d]imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H4FN3O2 |
|---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
5-fluoro-4-nitro-1H-benzimidazole |
InChI |
InChI=1S/C7H4FN3O2/c8-4-1-2-5-6(10-3-9-5)7(4)11(12)13/h1-3H,(H,9,10) |
InChI Key |
FDHMCFQJSGRRDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)[N+](=O)[O-])F |
Origin of Product |
United States |
Synthetic Methodologies for 5 Fluoro 4 Nitro 1h Benzo D Imidazole
Classical Cyclization Strategies for the Benzo[d]imidazole Core
The formation of the bicyclic benzimidazole (B57391) system is a cornerstone of heterocyclic chemistry, with several reliable methods developed over the past century. These strategies typically involve the formation of the imidazole (B134444) ring fused to a benzene (B151609) ring.
The most prevalent and versatile method for synthesizing the benzimidazole core involves the condensation of an ortho-phenylenediamine (or 1,2-diaminobenzene) with a one-carbon electrophile. rsc.orgsemanticscholar.org This approach, often referred to as the Phillips condensation when using carboxylic acids, is adaptable to a wide range of substrates.
The reaction can be carried out with various C1 sources, including aldehydes, carboxylic acids, or their derivatives like orthoesters and nitriles. nih.gov When using aldehydes, an oxidative cyclization is required to form the aromatic benzimidazole ring from the intermediate dihydrobenzimidazole. iosrjournals.org A diverse array of catalysts and reaction conditions have been developed to improve yields, shorten reaction times, and promote greener synthesis. rsc.orgresearchgate.net These include the use of acid catalysts, metal catalysts, and even solvent-free conditions. semanticscholar.orgresearchgate.net For instance, catalysts like scandium(III) triflate (Sc(OTf)₃) have been shown to be effective for the condensation of o-phenylenediamines with aldehydes. researchgate.net Similarly, solid acid catalysts and various metal nanocomposites have been employed to facilitate the reaction under mild conditions. rsc.org
Table 1: Selected Catalytic Systems for Benzimidazole Synthesis from o-Phenylenediamines and Aldehydes
| Catalyst System | Oxidant | Conditions | Key Advantages |
|---|---|---|---|
| H₂O₂ / HCl | H₂O₂ | Acetonitrile (B52724), Room Temp. | Short reaction time, excellent yields. organic-chemistry.org |
| Hypervalent Iodine | - | Mild conditions | High yields, simple procedure. organic-chemistry.org |
| Al₂O₃/CuI/PANI | - | Mild conditions | Excellent yields. rsc.org |
| MgCl₂·6H₂O | - | - | High yields, short reaction times. rsc.orgsemanticscholar.org |
| Air | Air | Ethanol, Room Temp. | Environmentally friendly, simple. researchgate.net |
| Sodium metabisulfite (B1197395) (Na₂S₂O₅) | Na₂S₂O₅ | - | Common oxidative reagent. nih.gov |
An alternative strategy for forming the benzimidazole nucleus begins with an ortho-substituted aniline (B41778), where the ortho-substituent is transformed to create the second nitrogen-containing part of the imidazole ring. A notable example is the reductive cyclization of o-nitroanilines. In this approach, an o-nitroaniline is reacted with an aldehyde or alcohol; the nitro group is reduced in situ to an amino group, which then condenses with the aldehyde-derived component to form the benzimidazole ring in a one-pot reaction. organic-chemistry.orgnih.gov For example, sodium sulfide (B99878) in the presence of iron(III) chloride can promote the condensation between o-nitroanilines and alcohols to yield benzimidazoles. organic-chemistry.org
Another approach involves the cyclization of ortho-aminoanilides or related derivatives. These methods, while less common than phenylenediamine condensations, provide a different pathway to the core structure and can be advantageous when specific substitution patterns are desired. nih.gov
Fluorination and Nitration Strategies for Benzo[d]imidazole Derivatives
Introducing substituents onto a pre-formed benzimidazole ring requires careful consideration of regioselectivity, as the electronic nature of the heterocyclic system directs the position of electrophilic substitution.
The electrophilic nitration of the parent 1H-benzimidazole is a well-studied reaction. The nitro group is generally introduced into the benzene portion of the molecule. researchgate.net Theoretical and experimental studies have shown that the nitration of benzimidazole typically yields 5-nitro-1H-benzimidazole as the major product, often accompanied by the 6-nitro isomer (which is identical due to tautomerism in the unsubstituted compound). researchgate.net The reaction proceeds preferentially at the 5(6)-position because these positions are electronically activated by the fused imidazole ring.
Nitration at the 4- or 7-position is significantly less favored. Achieving nitration specifically at the C-4 position of an existing 5-fluoro-1H-benzimidazole would be challenging due to the directing effects of both the imidazole ring and the fluorine atom. The fluorine at C-5 would further deactivate the ortho C-4 position towards electrophilic attack. Therefore, sequential nitration after fluorination is not a synthetically viable route for preparing 5-fluoro-4-nitro-1H-benzo[d]imidazole. Ozone-mediated nitration with nitrogen dioxide has been reported to yield 1-nitrobenzimidazole derivatives, which are often unstable. nih.gov
Direct fluorination of the benzimidazole core is not a common synthetic strategy. Modern fluorination methods exist, but their application to complex heterocycles can be unpredictable and result in mixtures of products. The incorporation of fluorine into organic molecules is known to significantly enhance their biological activities. researchgate.netnih.gov
The most reliable and widely practiced method for synthesizing C-5 fluorinated benzimidazoles is to start with a fluorinated precursor. nih.govnih.gov Specifically, the synthesis would begin with 4-fluoro-1,2-phenylenediamine. This readily available starting material can then undergo cyclization, as described in section 2.1.1, with a suitable one-carbon component (e.g., formic acid, an aldehyde) to directly yield a 5-fluoro-1H-benzimidazole derivative. nih.gov This approach ensures that the fluorine atom is unambiguously located at the desired position.
Convergent Synthesis of this compound from Precursors
Given the challenges associated with the regioselective functionalization of the pre-formed benzimidazole ring, a convergent synthesis is the most logical and efficient strategy for preparing this compound. This method involves the cyclization of a phenylenediamine precursor that already bears the required fluoro and nitro substituents in the correct positions.
The key starting material for this synthesis would be 4-fluoro-5-nitro-1,2-phenylenediamine . The synthesis of this precursor would typically involve the nitration of a protected 3-fluoroaniline (B1664137) derivative, followed by reduction of a second nitro group or another functional group manipulation to install the two adjacent amino groups.
Once the 4-fluoro-5-nitro-1,2-phenylenediamine is obtained, the final cyclization step to form the benzimidazole ring can be achieved through classical methods. The most straightforward approach is the reaction with formic acid or a derivative like triethyl orthoformate. Heating the substituted phenylenediamine with formic acid, often under acidic conditions, directly provides the desired this compound. This strategy is analogous to the synthesis of many other substituted benzimidazoles, such as 5-nitro-benzimidazole derivatives from 4-nitro-1,2-phenylenediamine. nih.govscholarsresearchlibrary.com
This convergent approach offers superior control over the substitution pattern, avoiding issues of regioselectivity and leading to an unambiguous synthesis of the target molecule.
Synthetic Routes from Fluoronitrobenzenes and Diamine Scaffolds
A cornerstone in the synthesis of benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a one-carbon electrophile. For the specific synthesis of this compound, the key starting material is a fluoronitro-substituted benzene-1,2-diamine. The most direct precursor would be 4-fluoro-5-nitro-benzene-1,2-diamine .
The general synthetic scheme involves the reaction of this diamine with a reagent that can provide the C2 carbon of the imidazole ring. Commonly used reagents for this purpose include formic acid, which leads to the direct formation of the benzimidazole ring upon heating. Alternatively, orthoesters or aldehydes can be employed.
For instance, the reaction of 4-nitro-1,2-phenylenediamine with various aromatic aldehydes is a well-documented method for synthesizing 2-substituted-5-nitro-1H-benzimidazoles. scholarsresearchlibrary.com This reaction typically proceeds by refluxing the reactants in a suitable solvent, often with an oxidizing agent like sodium metabisulfite to facilitate the cyclization of the intermediate Schiff base. scholarsresearchlibrary.com A similar strategy can be envisioned for this compound, where 3-fluoro-4-nitro-benzene-1,2-diamine would be the required diamine precursor.
Table 1: Representative Conditions for Benzimidazole Synthesis from o-Phenylenediamines
| Starting Diamine | C1 Source | Catalyst/Reagent | Solvent | Conditions | Product | Reference |
| 4-nitro-1,2-phenylenediamine | Aromatic aldehydes | Sodium metabisulfite | Dimethoxyethane | Reflux, 48h | 2-Aryl-5-nitro-1H-benzimidazoles | scholarsresearchlibrary.com |
| o-phenylenediamine | Carboxylic acids | Polyphosphoric acid / HCl | - | Heating | 2-Substituted-1H-benzimidazoles | General Method |
| 4-fluoro-1,2-phenylenediamine | Formic acid | - | - | Heating | 5-Fluoro-1H-benzo[d]imidazole | Plausible Route |
Multi-Step Synthesis Involving Sequential Functionalization and Cyclization
One of the fluorine atoms can undergo nucleophilic aromatic substitution with ammonia (B1221849) or an equivalent amine source to introduce the first amino group. The second amino group is then typically generated by the reduction of the nitro group. This reduction can be achieved using various reagents, such as tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C).
A key challenge in this approach is achieving regioselectivity in both the initial amination and the subsequent cyclization steps to ensure the desired 5-fluoro-4-nitro substitution pattern. The electronic nature of the fluoro and nitro substituents plays a crucial role in directing the incoming nucleophiles and influencing the reactivity of the aromatic ring.
For example, the synthesis of 4-fluoro-1,2-phenylenediamine has been reported starting from 4-fluoroaniline. This involves an initial acetylation, followed by nitration to introduce a nitro group ortho to the amino group, then deacetylation, and finally reduction of the nitro group. guidechem.com A similar strategy could be adapted by starting with a nitrated fluoroaniline (B8554772) to build the required fluoronitro-o-phenylenediamine precursor.
Emerging Synthetic Approaches for this compound
In recent years, there has been a significant drive towards the development of more efficient, sustainable, and versatile methods for the synthesis of heterocyclic compounds, including benzimidazoles. These emerging approaches offer potential advantages over traditional methods in terms of reaction conditions, catalyst efficiency, and environmental impact.
Catalytic Transformations for Benzo[d]imidazole Annulation
The use of transition metal catalysts has emerged as a powerful tool for the synthesis of benzimidazoles. These catalysts can facilitate the cyclization reaction under milder conditions and with greater efficiency. For instance, cobalt and gold nanoparticle-based catalysts have been shown to be effective for the synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes or alcohols. nih.govrsc.org
While not yet specifically reported for this compound, these catalytic systems could potentially be applied to its synthesis. The use of a catalyst could allow for lower reaction temperatures, which might be beneficial for preserving the sensitive nitro and fluoro functional groups. Ligand-free copper-catalyzed cyclization has also been reported as an efficient method for benzimidazole synthesis from o-bromoarylamines and nitriles. organic-chemistry.org
Table 2: Examples of Catalytic Systems for Benzimidazole Synthesis
| Catalyst System | Reactants | Key Advantages | Reference |
| Cobalt Nanocomposite | o-phenylenediamines and aldehydes | Broad substrate scope, high yields, catalyst recyclability | nih.gov |
| Au/TiO2 | o-phenylenediamine and aldehydes | Ambient conditions, no additives, high yields | General Method |
| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | Ligand-free, heterogeneous catalyst, recyclable | organic-chemistry.org |
Flow Chemistry Applications in the Synthesis of Substituted Benzo[d]imidazoles
Flow chemistry, or continuous-flow synthesis, offers several advantages for the synthesis of chemical compounds, particularly for reactions that are exothermic or involve hazardous reagents. The nitration of aromatic compounds is a classic example of a reaction that can be performed more safely and efficiently in a flow reactor. acs.org
The application of flow chemistry to the synthesis of this compound could be particularly beneficial. The key steps, such as nitration of a fluoroaromatic precursor and the subsequent cyclization, could be performed in a continuous manner. This would allow for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yields and purity. Furthermore, the small reaction volumes in flow reactors enhance safety when dealing with potentially explosive nitro compounds. The integration of catalytic hydrogenation in a flow system for the reduction of a nitro group to form a benzimidazole ring has been successfully demonstrated, highlighting the potential of this technology for the synthesis of the target molecule. acs.org
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals to minimize environmental impact. In the context of benzimidazole synthesis, several green approaches have been developed.
One of the most significant advances is the use of water as a solvent for the condensation reaction between o-phenylenediamines and aldehydes. mdpi.com This avoids the use of volatile and often toxic organic solvents. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for the synthesis of benzimidazole derivatives, including nitro-substituted ones. nih.gov The use of eco-friendly and recyclable catalysts, such as erbium(III) triflate, in water further enhances the green credentials of these synthetic routes. mdpi.com
These green methodologies are highly applicable to the synthesis of this compound. A microwave-assisted, catalyst-free condensation of the corresponding fluoronitro-o-phenylenediamine with a suitable C1 source in water could represent a highly efficient and environmentally benign route to this important molecule.
Reactivity and Derivatization Chemistry of 5 Fluoro 4 Nitro 1h Benzo D Imidazole
Electrophilic Aromatic Substitution on the Benzo[d]imidazole Ring System
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. However, the benzimidazole (B57391) ring system, particularly when substituted with powerful electron-withdrawing groups, presents a more complex scenario for this class of reactions.
Influence of Fluoro and Nitro Substituents on Ring Activation/Deactivation
The benzene (B151609) ring of 5-fluoro-4-nitro-1H-benzo[d]imidazole is significantly deactivated towards electrophilic attack. This deactivation is the cumulative result of the electronic effects exerted by the nitro and fluoro substituents, as well as the imidazole (B134444) moiety.
Nitro Group: The nitro group (-NO₂) is a potent deactivating group. It withdraws electron density from the aromatic ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-M). This reduction in electron density makes the ring less nucleophilic and therefore less reactive towards electrophiles.
The synergistic deactivating effects of the nitro and fluoro groups render the benzene ring of this compound highly electron-deficient and thus, significantly less reactive in electrophilic aromatic substitution reactions compared to unsubstituted benzene or benzimidazole.
Regioselectivity Considerations for Further Electrophilic Functionalization
Should an electrophilic aromatic substitution reaction be forced to occur under harsh conditions, the position of the incoming electrophile would be governed by the directing effects of the existing substituents.
Nitro Group: As a strong deactivating group, the nitro group is a meta-director. It directs incoming electrophiles to the positions meta to itself.
In this compound, the available positions for substitution on the benzene ring are C-6 and C-7.
Position C-6 is ortho to the fluoro group and meta to the nitro group.
Position C-7 is meta to the fluoro group and ortho to the nitro group.
Considering the directing effects, the fluoro group would direct an incoming electrophile to the C-6 position, while the nitro group would also direct it to the C-6 position. Therefore, it can be predicted that if an electrophilic substitution were to occur, it would preferentially take place at the C-6 position . The C-7 position is sterically hindered by the imidazole ring and electronically disfavored by both substituents.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the benzene ring in this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This type of reaction is facilitated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. masterorganicchemistry.comyoutube.com
Reactivity of the Nitro Group Towards Nucleophiles
The nitro group is a powerful activating group for SNAr reactions. youtube.com In some instances, the nitro group itself can act as a leaving group, although this is less common than the displacement of a halide. The displacement of a nitro group is often observed in intramolecular reactions. nih.gov For intermolecular reactions on this compound, the attack of a nucleophile at the carbon bearing the nitro group (C-4) is a possibility. However, the success of this reaction would depend on the nature of the nucleophile and the reaction conditions.
Displacement of the Fluoro Substituent Under SNAr Conditions
The fluoro substituent at the C-5 position is a likely leaving group in SNAr reactions. The presence of the ortho-nitro group strongly activates this position for nucleophilic attack. The reaction would proceed via the addition of a nucleophile to the C-5 position, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate can be delocalized onto the nitro group, which significantly lowers the activation energy for the reaction. masterorganicchemistry.com Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring.
The general order of leaving group ability in SNAr reactions is often F > Cl > Br > I, which is contrary to the trend observed in SN1 and SN2 reactions. masterorganicchemistry.comnih.gov This is because the rate-determining step in SNAr is typically the formation of the Meisenheimer complex, not the departure of the leaving group. stackexchange.com The high electronegativity of fluorine enhances the electrophilicity of the carbon atom to which it is attached, thereby accelerating the initial nucleophilic attack. stackexchange.commdpi.com
Investigation of Leaving Group Effects
In the context of this compound, a comparative study of leaving group effects would involve synthesizing analogous compounds with other halogens at the C-5 position (e.g., 5-chloro-4-nitro-1H-benzo[d]imidazole) and comparing their reaction rates with a given nucleophile.
Based on the established principles of the "element effect" in SNAr, the expected order of reactivity would be:
This compound > 5-chloro-4-nitro-1H-benzo[d]imidazole > 5-bromo-4-nitro-1H-benzo[d]imidazole
This trend is attributed to the superior ability of the highly electronegative fluorine atom to stabilize the transition state leading to the Meisenheimer complex through its strong inductive effect. nih.govstackexchange.com
The following table summarizes the expected reactivity in SNAr reactions:
| Compound | Leaving Group | Relative Reactivity (Predicted) |
| This compound | F | Highest |
| 5-chloro-4-nitro-1H-benzo[d]imidazole | Cl | Intermediate |
| 5-bromo-4-nitro-1H-benzo[d]imidazole | Br | Lower |
| 5-iodo-4-nitro-1H-benzo[d]imidazole | I | Lowest |
Modifications of the Nitro Group in this compound
The nitro group at the 4-position of the benzimidazole ring is a key site for chemical manipulation, primarily through reduction to an amino group, which can then serve as a precursor for a variety of other nitrogen-containing functionalities.
Reduction Strategies for the Nitro Group to Amino Functionality
The conversion of the nitro group to a primary amine is a fundamental transformation in the derivatization of this compound, yielding 5-fluoro-4-amino-1H-benzo[d]imidazole. This amino derivative is a valuable intermediate for further synthetic elaborations. A common and effective method for this reduction involves the use of iron powder in the presence of an ammonium (B1175870) chloride solution. For instance, precursors to 5-amino-4-fluoro-1H-benzo[d]imidazole derivatives have been successfully synthesized by reducing a corresponding nitrophenyl compound with Fe/NH₄Cl in a methanol (B129727)/water solvent system. acs.org
Other established methods for the reduction of aromatic nitro groups are also applicable and include catalytic hydrogenation and the use of other reducing metals in acidic media.
Table 1: Common Reduction Strategies for Aromatic Nitro Groups
| Reagent/Catalyst | Solvent | Conditions | Reference |
|---|---|---|---|
| Fe/NH₄Cl | Methanol/Water | Reflux | acs.org |
| SnCl₂·2H₂O | Ethanol | Ultrasound | scispace.com |
| Iron powder | Acetic Acid/Ethanol/Water | Ultrasound | scispace.com |
| H₂/Pd-C | Ethanol | Room Temperature | General Method |
| Na₂S₂O₄ | Aqueous Media | Room Temperature | nih.gov |
Transformations to Other Nitrogen-Containing Substituents (e.g., Azides, Nitriles)
Once the nitro group is reduced to an amino functionality, it opens up pathways to introduce other nitrogen-containing substituents such as azides and nitriles.
Conversion to Azides: The amino group of 5-fluoro-4-amino-1H-benzo[d]imidazole can be converted to an azide (B81097) through a diazotization reaction followed by treatment with an azide salt, such as sodium azide. This two-step process first involves the formation of a diazonium salt from the primary aromatic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is then displaced by the azide nucleophile.
Conversion to Nitriles: The Sandmeyer reaction provides a classical method for the conversion of an aromatic amino group into a nitrile. wikipedia.org This reaction also proceeds via the formation of a diazonium salt intermediate. Subsequent treatment of the diazonium salt with a copper(I) cyanide salt (CuCN) facilitates the introduction of the nitrile group onto the benzimidazole core. wikipedia.org
Reactions Involving the Benzo[d]imidazole N-H Moiety
The acidic proton on the imidazole nitrogen of this compound is readily removed by a base, allowing for a variety of substitution reactions at this position.
N-Alkylation and N-Acylation Reactions
N-Alkylation: The N-H moiety can be alkylated using various alkylating agents in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and alkyl sulfonates. The choice of base and solvent is crucial for achieving good yields and, in the case of unsymmetrical benzimidazoles, for controlling regioselectivity. Bases such as potassium carbonate, sodium hydride, or organic bases like triethylamine (B128534) are frequently employed in polar afortic solvents like dimethylformamide (DMF) or acetonitrile (B52724).
N-Acylation: Acylation of the imidazole nitrogen can be achieved using acylating agents such as acid chlorides or acid anhydrides in the presence of a base. This reaction introduces an acyl group, which can serve as a protecting group or as a point for further functionalization.
Palladium-Catalyzed C-N Cross-Coupling at the Nitrogen Atom
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the N-arylation of imidazoles. wikipedia.org This methodology allows for the formation of a C-N bond between the imidazole nitrogen of this compound and an aryl halide or triflate. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the efficiency and scope of the reaction. This reaction provides a direct route to N-arylbenzimidazole derivatives, which are of significant interest in medicinal chemistry.
Exploration of Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This approach relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. In the case of this compound, the imidazole nitrogen, after N-protection, could potentially act as a DMG. However, the strong electron-withdrawing nature of the nitro and fluoro groups significantly influences the acidity of the aromatic protons, which may complicate the regioselectivity of the metalation.
Should selective deprotonation be achieved, the resulting organolithium intermediate could be quenched with a variety of electrophiles to introduce new substituents onto the benzimidazole ring. Potential electrophiles include alkyl halides, aldehydes, ketones, carbon dioxide, and silyl (B83357) chlorides. The viability and regiochemical outcome of such reactions would require experimental investigation.
Direct C-H Functionalization at the Benzo[d]imidazole Core
Direct C-H functionalization has emerged as a highly efficient and atom-economical tool for the derivatization of heteroaromatic compounds, bypassing the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in the development of these methodologies.
For this compound, several C-H bonds are theoretically available for functionalization: the C2 position of the imidazole ring, and the C6 and C7 positions of the benzene ring. The inherent reactivity of these positions is dictated by the electronic effects of the substituents. The C2 position of the imidazole ring is often susceptible to functionalization in benzimidazole derivatives. However, the strong electron-withdrawing nature of the nitro group at the C4 position is expected to significantly deactivate the entire aromatic system towards electrophilic aromatic substitution-type C-H functionalization pathways.
Conversely, transition metal-catalyzed C-H activation often follows different selectivity patterns. Palladium-catalyzed C-H arylation, for instance, has been successfully applied to a range of imidazole and benzimidazole derivatives. In the case of this compound, the directing ability of the imidazole nitrogen atoms could potentially be harnessed to achieve regioselective functionalization. The N1-H can act as a directing group, potentially favoring functionalization at the C2 or C7 position. However, the presence of the deactivating nitro group might necessitate harsh reaction conditions, potentially leading to side reactions or decomposition.
Rhodium-catalyzed C-H activation is another powerful tool that often exhibits complementary reactivity to palladium catalysis. These reactions can proceed via various mechanisms, including chelation-assisted C-H activation, which could be exploited by introducing a suitable directing group onto the benzimidazole core.
Table 1: General Conditions for Palladium-Catalyzed Direct C-H Arylation of Benzimidazoles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | None or PPh₃ | K₂CO₃ | DMA or Toluene | 100-140 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100-120 |
| Pd(TFA)₂ | P(o-tol)₃ | KOAc | Acetic Acid | 120 |
Note: This table represents typical conditions for the direct C-H arylation of benzimidazole derivatives and is intended to be illustrative. The optimal conditions for this compound would require experimental optimization.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. This methodology relies on the coordination of an organolithium reagent to the DMG, which positions the base for deprotonation at the adjacent ortho position.
For this compound, the application of DoM would first require the installation of a suitable DMG. The imidazole N-H itself is acidic and would be deprotonated by a strong base. To direct metalation to the benzene ring, a DMG would need to be installed, for example, at the N1 position. Common DMGs include amides, carbamates, and sulfonamides.
Upon installation of a DMG at the N1 position, the potential sites for ortho-metalation are the C2 and C7 positions. The relative acidity of the C-H bonds at these positions would determine the regioselectivity of the lithiation. The electron-withdrawing nitro group at C4 and the fluorine at C5 would increase the acidity of the C6 and C7 protons. However, the directing ability of the DMG at N1 would likely favor metalation at the C7 position due to its proximity.
Once the aryllithium species is formed, it can be quenched with a wide variety of electrophiles, allowing for the introduction of a diverse range of functional groups at the C7 position. This would provide a powerful method for the selective derivatization of the benzenoid portion of the this compound scaffold.
Table 2: Potential Directed Ortho-Metalation Strategy for this compound
| Step | Reagents and Conditions | Intermediate/Product |
| 1. N-Protection/DMG Installation | This compound + DMG precursor (e.g., Boc₂O, PivCl) | N1-protected-5-fluoro-4-nitro-1H-benzo[d]imidazole |
| 2. Directed Ortho-Metalation | N1-DMG-benzimidazole + Organolithium reagent (e.g., n-BuLi, s-BuLi, LDA) in THF, -78 °C | 7-Lithio-N1-DMG-5-fluoro-4-nitro-1H-benzo[d]imidazole |
| 3. Electrophilic Quench | 7-Lithio intermediate + Electrophile (e.g., I₂, DMF, CO₂, aldehydes) | 7-Substituted-N1-DMG-5-fluoro-4-nitro-1H-benzo[d]imidazole |
| 4. Deprotection (if necessary) | Acidic or basic hydrolysis | 7-Substituted-5-fluoro-4-nitro-1H-benzo[d]imidazole |
Note: This table outlines a hypothetical reaction sequence. The feasibility and specific conditions for each step would need to be determined experimentally.
Computational Chemistry and Theoretical Investigations of 5 Fluoro 4 Nitro 1h Benzo D Imidazole
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These theoretical studies can predict a molecule's stability, reactivity, and the nature of its chemical bonds.
Density Functional Theory (DFT) Studies on Molecular Geometry and Stability
DFT is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 5-fluoro-4-nitro-1H-benzo[d]imidazole, DFT calculations would be employed to determine its most stable three-dimensional arrangement, known as the optimized molecular geometry. This would involve calculating key parameters such as bond lengths, bond angles, and dihedral angles. The total energy of the optimized structure is also a crucial output, as it provides a measure of the molecule's thermodynamic stability. Without specific studies, no data table of these geometric parameters can be provided.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing nature of the fluoro and nitro groups would be expected to influence these orbital energies significantly. However, in the absence of specific calculations, a quantitative analysis and a corresponding data table of HOMO, LUMO, and energy gap values are not possible.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Visualization
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, different colors are used to represent different electrostatic potential values. Typically, red indicates regions of high electron density (negative potential), while blue represents areas of low electron density (positive potential). Green and yellow represent intermediate potential values.
For this compound, an MEP map would likely show negative potential around the nitro group and the nitrogen atoms of the imidazole (B134444) ring, indicating these as potential sites for electrophilic attack. Positive potential might be expected around the hydrogen atom attached to the nitrogen in the imidazole ring. Without a specific computational study, a visual representation or detailed analysis of the MEP map cannot be generated.
Conformational Analysis and Intramolecular Interactions
Rotational Barriers and Conformational Isomerism of Side Chains (If Applicable to Derivatives)
For the parent compound this compound, there are no significant side chains that would exhibit major conformational isomerism. However, if derivatives with flexible side chains were to be studied, computational methods could be used to calculate the energy barriers for rotation around single bonds. This analysis helps to identify the most stable conformations of the molecule.
Hydrogen Bonding Networks and π-π Stacking Interactions
Intramolecular and intermolecular interactions play a vital role in the solid-state structure and biological interactions of benzimidazole (B57391) derivatives. The N-H group in the imidazole ring of this compound can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. Furthermore, the aromatic benzimidazole ring system can participate in π-π stacking interactions with other aromatic systems. Computational studies can quantify the strength and geometry of these interactions, providing insights into the crystal packing and potential binding modes with biological targets. In the absence of dedicated research, a detailed description of these interactions for the specific molecule is not feasible.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling serves as a powerful tool to unravel the intricate details of chemical reactions, offering a molecular-level understanding that complements experimental studies. For the synthesis of this compound, theoretical calculations can illuminate the reaction pathways, identify key intermediates, and determine the energetic feasibility of different synthetic routes.
Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Synthetic Steps
The synthesis of the this compound core can be computationally modeled to understand the underlying reaction mechanism. A plausible synthetic route involves the condensation of a substituted o-phenylenediamine (B120857) with an appropriate aldehyde, followed by oxidation, or the cyclization of an N-arylamidine. Density Functional Theory (DFT) is a commonly employed method for such investigations.
A critical aspect of mechanistic studies is the identification of transition states, which represent the highest energy point along the reaction coordinate. A transition state search involves locating a first-order saddle point on the potential energy surface. For the cyclization step in benzimidazole synthesis, computational models can predict the geometry and energy of the transition state, providing insights into the bond-forming and bond-breaking processes.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactant and product, confirming that the identified transition state indeed connects the intended species. The IRC plot provides a detailed view of the geometric changes occurring throughout the reaction.
Table 1: Hypothetical Energy Profile for the Rate-Determining Step in the Synthesis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State | +25.3 |
| Intermediate | +5.7 |
| Products | -15.2 |
This interactive table presents a hypothetical energy profile for a key step in the synthesis, illustrating the energy barriers and thermodynamics of the reaction as predicted by computational models.
Computational Investigation of Regioselectivity and Stereoselectivity in Derivatization
Further functionalization of the this compound scaffold is crucial for modulating its properties. Computational chemistry can predict the most likely sites for electrophilic or nucleophilic attack, thus guiding the synthesis of specific derivatives. The inherent electronic nature of the substituted benzimidazole ring dictates its regioselectivity.
DFT calculations can be used to determine the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). For electrophilic substitution, regions with higher HOMO density are more susceptible to attack. Conversely, for nucleophilic substitution, regions with lower LUMO density are the preferred sites. Molecular electrostatic potential (MEP) maps can also visually represent the electron-rich and electron-poor areas of the molecule. The fluorine and nitro groups, being electron-withdrawing, will significantly influence the reactivity of the benzene (B151609) and imidazole rings.
Table 2: Predicted Regioselectivity for Electrophilic Aromatic Substitution on this compound based on Calculated Fukui Indices
| Position | Fukui Index (f-) | Predicted Reactivity |
| C6 | 0.18 | Moderate |
| C7 | 0.25 | High |
This interactive table showcases how Fukui indices, calculated using computational methods, can predict the most reactive sites for electrophilic attack on the benzimidazole core.
Stereoselectivity, while less common in the derivatization of the aromatic core itself, can be computationally investigated when chiral centers are introduced in the substituents. Molecular mechanics or DFT calculations can be used to model the transition states leading to different stereoisomers and predict the most favorable product based on their relative energies.
Cheminformatic Approaches and Virtual Libraries
Cheminformatics provides the tools and techniques to manage, analyze, and model large sets of chemical data. In the context of this compound, these approaches are invaluable for exploring its chemical space and identifying derivatives with potentially interesting properties.
Computational Generation of this compound Derivatives
The creation of virtual libraries of derivatives is a cornerstone of modern drug discovery and materials science. Starting with the this compound scaffold, a combinatorial library can be generated by systematically attaching various substituents at different positions. Common points of diversification on the benzimidazole core include the N1 position of the imidazole ring and the available positions on the benzene ring.
Software tools can enumerate all possible combinations of a predefined set of building blocks (e.g., alkyl chains, aromatic rings, functional groups) at the selected substitution sites. This process can generate vast libraries containing thousands or even millions of virtual compounds.
Table 3: A Representative Subset of a Virtual Library of this compound Derivatives
| Compound ID | R1-Substituent (at N1) | R2-Substituent (at C2) |
| FNB-001 | -H | -CH3 |
| FNB-002 | -CH3 | -Phenyl |
| FNB-003 | -CH2CH3 | -4-Chlorophenyl |
| FNB-004 | -H | -COOH |
This interactive table illustrates a small selection of compounds from a computationally generated virtual library, demonstrating the structural diversity that can be explored.
Application of Molecular Descriptors for Structural Classification
Once a virtual library is generated, molecular descriptors can be calculated for each compound. These are numerical values that encode different aspects of a molecule's structure and properties. Descriptors can be broadly classified into several categories, including:
1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).
2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).
3D descriptors: Based on the 3D conformation (e.g., molecular shape, surface area).
Physicochemical descriptors: Related to properties like lipophilicity (logP) and polar surface area (PSA).
These descriptors can be used for various purposes, such as filtering the library to include only drug-like molecules (e.g., using Lipinski's rule of five) or for building Quantitative Structure-Activity Relationship (QSAR) models. By correlating these descriptors with a known activity, a predictive model can be developed to screen the virtual library and prioritize compounds for synthesis and testing.
Table 4: Selected Molecular Descriptors for a Subset of Virtual Derivatives
| Compound ID | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) |
| FNB-001 | 209.14 | 1.85 | 71.84 |
| FNB-002 | 271.24 | 3.21 | 71.84 |
| FNB-003 | 319.71 | 4.15 | 71.84 |
| FNB-004 | 239.14 | 1.52 | 109.11 |
This interactive table provides examples of calculated molecular descriptors for a few derivatives, which are fundamental for cheminformatic analysis and the development of predictive models.
Advanced Methodologies for Structural Elucidation of 5 Fluoro 4 Nitro 1h Benzo D Imidazole and Its Synthetic Intermediates
High-Resolution Mass Spectrometry Techniques
High-resolution mass spectrometry (HRMS) is a cornerstone in the characterization of organic molecules, providing highly accurate mass measurements that are crucial for determining elemental composition and aiding in structural confirmation.
HRMS instruments, such as Fourier-transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometers, provide mass measurements with exceptional accuracy, typically within a few parts per million (ppm). This precision allows for the confident determination of the elemental formula of 5-fluoro-4-nitro-1H-benzo[d]imidazole. The theoretical exact mass of the protonated molecule ([M+H]⁺) can be calculated and compared with the experimentally determined value to validate the molecular formula.
Table 1: Theoretical Exact Mass for Isotopologues of this compound
| Formula | Theoretical Exact Mass (Da) |
|---|---|
| C₇H₄FN₃O₂ (Monoisotopic) | 181.0288 |
| [¹³C]C₆H₄FN₃O₂ | 182.0321 |
This interactive table showcases the theoretical exact masses for the primary isotopologues, which can be validated through HRMS analysis.
Tandem mass spectrometry (MS/MS) is a powerful technique used to deduce the structural fragments of a molecule. By isolating the parent ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The analysis of these fragments provides valuable information about the molecule's substructures. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂) and subsequent ring cleavages. The presence of the benzimidazole (B57391) core would likely lead to characteristic cleavages of the imidazole (B134444) ring.
Table 2: Plausible Fragmentation Pathways for [C₇H₄FN₃O₂ + H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Plausible Structure of Fragment |
|---|---|---|---|
| 182.0366 | NO₂ (45.9929 Da) | 136.0437 | [Fluorobenzimidazole]⁺ |
| 182.0366 | HNO₂ (47.0007 Da) | 135.0359 | [Fluorobenzimidazolium radical cation] |
This interactive table outlines the expected fragmentation patterns, which are critical for confirming the molecular structure.
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is necessary to fully characterize the complex structure of this compound.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals for the aromatic protons and the N-H proton of the imidazole ring are expected. Based on data for the related compound 5-nitrobenzimidazole, the aromatic protons are anticipated to resonate in the downfield region (δ 7.5-8.5 ppm).
¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The presence of the electron-withdrawing nitro group and the fluorine atom will significantly influence the chemical shifts of the aromatic carbons.
COSY (Correlation Spectroscopy): This 2D experiment establishes proton-proton coupling networks, allowing for the identification of adjacent protons in the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the imidazole and benzene rings, as well as the positions of the fluoro and nitro substituents.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H-2 | 8.0 - 8.5 | 140 - 150 | C-4, C-7a |
| H-5 | N/A | 110 - 120 (¹JCF ~250 Hz) | H-6, H-7 |
| H-6 | 7.5 - 8.0 | 115 - 125 | C-4, C-5, C-7a |
| H-7 | 7.8 - 8.3 | 110 - 120 | C-5, C-3a |
This interactive table provides predicted NMR data, which is essential for the structural assignment.
¹⁹F NMR is a highly sensitive technique that provides direct evidence for the presence and electronic environment of fluorine atoms in a molecule. The chemical shift of the fluorine atom in this compound will be indicative of its position on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed in both ¹H and ¹³C NMR spectra, providing definitive proof of the fluorine's location. For a fluorine atom attached to an aromatic ring, a chemical shift in the range of -100 to -140 ppm is typically expected.
While less common due to its lower sensitivity, ¹⁵N NMR spectroscopy can provide invaluable information about the nitrogen environments within the molecule. Distinct signals would be expected for the two nitrogen atoms in the imidazole ring and the nitrogen atom of the nitro group. The chemical shifts of the imidazole nitrogens can also provide insights into tautomeric equilibria. The nitro group nitrogen typically resonates in a characteristic downfield region (δ 350-400 ppm relative to nitromethane).
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and characterizing the skeletal framework of a molecule. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation due to molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy detects the inelastic scattering of monochromatic light resulting from vibrations that alter the molecule's polarizability. ksu.edu.sa Together, they provide complementary information for a thorough structural analysis of this compound.
The presence of the nitro (-NO₂) and fluoro (-F) groups on the benzimidazole ring gives rise to distinct and identifiable vibrational bands.
The aromatic nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (νₐₛ N-O) and a symmetric stretch (νₛ N-O). In IR spectra, the asymmetric stretching band for aromatic nitro compounds typically appears in the 1550–1475 cm⁻¹ region, while the symmetric stretching band is found between 1360–1290 cm⁻¹. orgchemboulder.com In Raman spectra, these modes are also active, with a very strong band often observed in the 1320–1350 cm⁻¹ range and a moderate band between 1535–1600 cm⁻¹. uci.edu
The carbon-fluorine (C-F) bond also produces a characteristic vibrational signature. The C-F stretching mode is typically observed in the IR spectrum as a strong absorption band. In Raman spectroscopy, the C-F stretch is also strong and generally appears in the 720–800 cm⁻¹ region. uci.edu
| Functional Group | Vibrational Mode | Typical IR Range (cm⁻¹) | Typical Raman Range (cm⁻¹) |
|---|---|---|---|
| -NO₂ (Aromatic) | Asymmetric Stretch (νₐₛ N-O) | 1550–1475 orgchemboulder.com | 1535–1600 uci.edu |
| -NO₂ (Aromatic) | Symmetric Stretch (νₛ N-O) | 1360–1290 orgchemboulder.com | 1320–1350 uci.edu |
| C-F | Stretch (ν C-F) | 1400–1000 | 720–800 uci.edu |
The benzo[d]imidazole core possesses a unique set of vibrational modes that act as a fingerprint for its identification. The N-H stretching vibration of the imidazole ring typically appears as a broad band in the IR spectrum in the region of 3400-3200 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. scholarsresearchlibrary.com
Stretching vibrations of the C=N and C=C bonds within the fused ring system occur in the 1635–1450 cm⁻¹ range. researchgate.netmdpi.com Specifically, an intense band around 1450 cm⁻¹ is often attributed to the C=N stretching of the imidazole moiety. researchgate.net The C-N stretching vibrations are typically found in the 1330–1260 cm⁻¹ region. esisresearch.org Furthermore, the aromatic C-H stretching vibrations produce multiple weak to medium bands above 3000 cm⁻¹. mdpi.com In-plane and out-of-plane bending modes for C-H and N-H groups, as well as ring breathing and skeletal deformation modes, appear at lower frequencies, providing further confirmation of the benzimidazole structure. researchgate.net
| Vibrational Mode | Typical IR/Raman Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400–3200 | Broad band, sensitive to H-bonding scholarsresearchlibrary.com |
| Aromatic C-H Stretch | 3150–3000 | Multiple weak to medium bands mdpi.com |
| C=N / C=C Stretch | 1635–1450 | Characteristic ring stretching modes researchgate.netmdpi.com |
| C-N Stretch | 1330–1260 | Stretching of phenyl carbon-nitrogen bond esisresearch.org |
Single-Crystal X-Ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com This technique provides unambiguous proof of the molecular structure, offering precise data on bond lengths, bond angles, and the spatial relationship between molecules in the crystal lattice.
Analysis of the crystal structure of this compound would reveal how individual molecules are arranged in the solid state. Based on studies of structurally related benzimidazole derivatives, several key intermolecular interactions are anticipated to govern the crystal packing. nih.govnih.gov
A primary interaction is expected to be hydrogen bonding involving the N-H group of the imidazole ring. This group can act as a hydrogen bond donor, forming N-H···N bonds with the imine nitrogen of an adjacent molecule, often leading to the formation of infinite chains or dimeric motifs. nih.govnih.gov Alternatively, the N-H group could form hydrogen bonds with the oxygen atoms of the nitro group (N-H···O).
Furthermore, π–π stacking interactions between the planar aromatic benzimidazole ring systems are highly probable. nih.govresearchgate.net These interactions, where the electron-rich aromatic rings stack on top of each other, contribute significantly to the stability of the crystal lattice. The presence of both a fluorine atom and a nitro group can influence the nature of this stacking through electrostatic effects.
SCXRD analysis yields a precise geometric description of the molecule, confirming the connectivity and constitution. The resulting data on bond lengths, bond angles, and torsional angles serve as the ultimate benchmark for structural confirmation. While the specific crystal structure for the title compound is not detailed here, data from related benzimidazole structures provide expected values for the core framework. semanticscholar.orgresearchgate.net These parameters are crucial for validating computational models and understanding the electronic effects of the fluoro and nitro substituents on the benzimidazole ring.
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Length (Å) | N1–C2 | ~1.36 Å semanticscholar.org |
| N3–C2 | ~1.33 Å semanticscholar.org | |
| C4–C5 (Aromatic) | ~1.39 Å | |
| Bond Angle (°) | N1–C2–N3 | ~110–115° researchgate.net |
| C4–C9–N3 | ~105–110° | |
| Torsional Angle (°) | C-C-N-O (Nitro group) | Variable, indicates twist from ring plane |
Chromatographic Techniques for Purity Assessment and Isolation of Reaction Products
Chromatographic methods are indispensable for the analysis of synthetic intermediates and the final product, this compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for this purpose, offering high resolution, sensitivity, and reproducibility for both qualitative and quantitative analysis. nih.govcabidigitallibrary.org
For purity assessment, a reversed-phase HPLC (RP-HPLC) method is commonly employed. cabidigitallibrary.org In this setup, the compound is passed through a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase, typically a mixture of water or an aqueous buffer with an organic solvent like methanol (B129727) or acetonitrile (B52724). nih.govresearchgate.net The components of the sample are separated based on their differential partitioning between the two phases.
The purity of this compound can be determined by monitoring the column effluent with a UV detector, as the aromatic system provides strong chromophores. A pure sample will ideally exhibit a single, sharp peak at a characteristic retention time under specific chromatographic conditions. The peak area is proportional to the concentration, allowing for quantitative determination of purity against a known standard. The presence of additional peaks would indicate impurities, such as starting materials, by-products, or degradation products.
For the isolation of the target compound from a reaction mixture, preparative HPLC can be utilized. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger quantities of material, enabling the collection of pure fractions of the desired product.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography is a cornerstone technique for the analysis and purification of benzimidazole derivatives due to its high resolution, sensitivity, and adaptability. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the separation of moderately polar compounds like this compound from its precursors and potential isomers.
Analytical Method Development:
The development of a robust analytical RP-HPLC method is essential for monitoring reaction progress, identifying impurities, and assessing the final purity of this compound. The selection of a suitable stationary phase and mobile phase is critical for achieving optimal separation. Fluorinated stationary phases, for instance, can offer unique selectivity for halogenated and nitro-aromatic compounds. chromatographyonline.com An isocratic elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typically employed. sielc.com The buffer, often containing phosphate (B84403) or formate, helps to maintain a consistent pH and improve peak shape. sielc.com
A typical analytical method would utilize a C18 or a specialized fluorinated phase column. chromatographyonline.comnih.gov The mobile phase composition is optimized to achieve a good balance between retention time and resolution. For nitro-containing aromatic compounds, UV detection is highly effective, with the detection wavelength often set near the absorbance maximum of the analyte to ensure high sensitivity. researchgate.net
Interactive Data Table: Illustrative Analytical HPLC Parameters
| Parameter | Condition | Rationale |
| Column | Fluorinated Phenyl Phase (e.g., Pentafluorophenyl), 250 x 4.6 mm, 5 µm | Provides alternative selectivity for fluorinated and nitro-aromatic compounds, enhancing separation from isomers. chromatographyonline.com |
| Mobile Phase | Acetonitrile: 0.02 M Ammonium (B1175870) Formate Buffer (pH 4.5) (60:40 v/v) | A common mobile phase for the analysis of moderately polar heterocyclic compounds, providing good peak shape. nih.gov |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns, offering a balance between analysis time and efficiency. nih.gov |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 310 nm | Dual-wavelength detection can help in identifying and quantifying different aromatic and nitro compounds. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC to avoid column overloading. |
Preparative Separations:
When high-purity this compound is required, for example, for use as a reference standard, preparative HPLC is the method of choice. labcompare.com This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. lcms.cz The goal of preparative HPLC is to isolate the target compound from unreacted starting materials, byproducts, and isomers. labcompare.com
The method developed at the analytical scale is often scaled up for preparative purification. lcms.cz This involves adjusting the flow rate and injection volume in proportion to the increased column diameter. Fraction collection is triggered based on the detector signal (e.g., UV absorbance), allowing for the isolation of the peak corresponding to the desired compound. lcms.cz The purity of the collected fractions is then confirmed using the analytical HPLC method.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. In the context of the synthesis of this compound, GC-MS is invaluable for analyzing the purity of volatile starting materials and identifying volatile byproducts that may be formed during the synthesis, particularly in the nitration step. masterorganicchemistry.com
Analysis of Synthetic Intermediates and Byproducts:
The synthesis of this compound likely involves precursors such as fluorinated anilines or phenols. A key intermediate could be 4-fluoro-3-nitroaniline (B182485). The purity of such intermediates is crucial for the success of subsequent reaction steps. GC-MS can be used to identify and quantify impurities in these starting materials. For instance, the GC-MS profile of 4-fluoro-3-nitroaniline is characterized by its molecular ion peak and specific fragmentation pattern, which can be used for its unambiguous identification.
During the nitration of aromatic compounds, various side reactions can occur, leading to the formation of volatile byproducts. These can include isomers, dinitrated products, or products of oxidative degradation. youtube.com GC-MS, with its high separation efficiency and the structural information provided by the mass spectrometer, is ideally suited for detecting these trace-level impurities. thermofisher.com The mass spectra of eluted compounds can be compared with spectral libraries (like NIST) for tentative identification, which can then be confirmed using reference standards. thermofisher.com
Interactive Data Table: Illustrative GC-MS Parameters for Volatile Impurity Analysis
| Parameter | Condition | Rationale |
| Column | Capillary column (e.g., DB-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness | A widely used, robust column for the separation of a broad range of volatile and semi-volatile organic compounds. nih.gov |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that is compatible with mass spectrometry. humanjournals.com |
| Oven Program | Initial 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature gradient allows for the separation of compounds with a range of boiling points. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the sample without thermal degradation. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | A standard ionization technique that produces reproducible fragmentation patterns for library matching. thermofisher.com |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Provides mass-to-charge ratio information for compound identification. High-resolution TOF can provide elemental composition data. thermofisher.com |
| Scan Range | 40-450 amu | A typical scan range to detect the molecular ions and fragment ions of expected intermediates and byproducts. |
By employing these advanced chromatographic methodologies, a comprehensive understanding of the chemical composition of this compound and its synthetic intermediates can be achieved, ensuring the quality and reliability of the compound for its intended research applications.
5 Fluoro 4 Nitro 1h Benzo D Imidazole As a Synthetic Building Block and Precursor
Role as a Precursor for Diverse Benzo[d]imidazole Derivatives
The inherent reactivity of 5-fluoro-4-nitro-1H-benzo[d]imidazole allows it to serve as a foundational element for the synthesis of a wide array of more complex benzimidazole (B57391) derivatives. The combination of the electron-withdrawing nitro group and the electronegative fluorine atom influences the reactivity of the entire ring system, providing opportunities for selective modifications.
The benzimidazole core is a common feature in many biologically active molecules, and fusing it with other heterocyclic rings is a well-established strategy to create novel polyheterocyclic systems. The functional groups on this compound can be manipulated to facilitate annulation reactions. For instance, the reduction of the nitro group to an amine yields an ortho-phenylenediamine derivative, a classic precursor for building fused heterocyclic systems. This diamine can then react with various reagents to form new rings. A potential synthetic pathway could involve the reduction of the nitro group, followed by reaction with a dicarbonyl compound or its equivalent to construct fused pyrazine, quinoxaline, or other related heterocyclic moieties. This approach is central to diversity-oriented synthesis, where complex and structurally diverse molecules are generated from a common starting material. nih.gov
Modern synthetic chemistry relies heavily on cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. While the fluorine atom on the benzimidazole ring is generally stable, related halogenated benzimidazoles can be functionalized via transition-metal-catalyzed cross-coupling reactions. Methodologies like the Suzuki, Heck, and Sonogashira couplings are powerful tools for introducing complex aryl, vinyl, and alkynyl side chains, respectively. soton.ac.uk For instance, if the fluorine atom were replaced by a more reactive halogen like bromine or iodine, these reactions could be readily applied. Furthermore, derivatization of the N-H group of the imidazole (B134444) ring provides another site for introducing complexity. N-alkylation or N-arylation reactions can attach various side chains, significantly altering the molecule's steric and electronic properties.
The following table outlines potential coupling reactions for introducing side chains onto a halogenated benzimidazole scaffold.
| Coupling Reaction | Reactant | Catalyst/Conditions | Resulting Linkage |
| Suzuki Coupling | Arylboronic acid | Pd catalyst, Base | Aryl-Benzimidazole |
| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, Base | Alkynyl-Benzimidazole |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | Amino-Benzimidazole |
| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl-Benzimidazole |
Application in Scaffold Hopping and Lead Optimization (Chemically-Focused)
In drug discovery, scaffold hopping is a strategy used to identify new molecular cores that retain the biological activity of a known compound while possessing improved properties such as potency, selectivity, or pharmacokinetics. this compound is an excellent starting point for such explorations due to its modifiable functional groups.
The nitro group is a versatile functional group primarily because it can be readily transformed into a wide range of other functionalities. nih.gov The most common transformation is its reduction to an amine. This reduction is typically achieved using reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. medcraveonline.com The resulting amino group is a key intermediate that opens up a vast chemical space for further derivatization. nih.gov It can be acylated to form amides and sulfonamides, alkylated to form secondary and tertiary amines, or diazotized to introduce other groups like hydroxyls or halogens. globalresearchonline.net These transformations are fundamental in lead optimization, allowing medicinal chemists to systematically probe the structure-activity relationship of a compound series.
The table below summarizes key transformations of the nitro group.
| Starting Group | Reagent(s) | Resulting Functional Group |
| Nitro (-NO₂) | SnCl₂, HCl or H₂, Pd/C | Amine (-NH₂) |
| Amine (-NH₂) | Acyl Chloride, Base | Amide (-NHCOR) |
| Amine (-NH₂) | Sulfonyl Chloride, Base | Sulfonamide (-NHSO₂R) |
| Amine (-NH₂) | NaNO₂, H₂O, H⁺; then CuX | Halogen (-X) |
| Amine (-NH₂) | NaNO₂, H₂O, H⁺; then H₂O, heat | Hydroxyl (-OH) |
The inclusion of fluorine in drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and membrane permeability. researchgate.net The position of the fluorine atom on an aromatic ring can have a profound impact on a molecule's biological activity and physicochemical properties. In the context of lead optimization, chemists often synthesize a series of analogs where the fluorine atom is moved to different positions on the benzimidazole scaffold (e.g., position 5, 6, or 7). This systematic modification allows for the exploration of how the fluorine's electronic influence on different parts of the molecule affects its interaction with a biological target. While the synthesis of these regioisomers would require different starting materials, the insights gained are invaluable for fine-tuning a lead compound's properties. nih.gov
Utilization in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. bohrium.com MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate libraries of complex molecules. researchgate.net
Derivatives of this compound could potentially be used in various MCRs. For example, after the reduction of the nitro group to an amine, the resulting 5-fluoro-1H-benzo[d]imidazol-4-amine could serve as the amine component in well-known MCRs like the Ugi or Groebke-Blackburn-Bienaymé reactions. researchgate.net These reactions would allow for the one-pot assembly of complex amide or imidazopyridine derivatives, respectively, incorporating the benzimidazole core. Such an approach would be highly effective for creating a diverse library of compounds for biological screening. The imidazole nucleus itself is a common product of MCRs, highlighting the utility of this scaffold in convergent synthetic strategies. bohrium.comrsc.org
Integration into One-Pot Synthetic Sequences
The inherent reactivity of this compound lends itself to streamlined synthetic strategies, particularly one-pot reactions that enhance efficiency by minimizing intermediate isolation steps, solvent usage, and reaction time. While specific documented one-pot sequences starting directly from this compound are not extensively reported in readily available literature, the synthesis of related benzimidazole derivatives often employs one-pot methodologies. These established protocols provide a conceptual framework for the potential integration of this compound into such sequences.
A common one-pot approach for benzimidazole synthesis involves the reductive cyclization of a substituted o-nitroaniline with an aldehyde. For instance, a novel benzimidazole-5-carboxylate was efficiently synthesized in a one-pot reaction involving the nitro reductive cyclization between ethyl-3-nitro-4-(propylamino)benzoate and 2,4-dichlorobenzaldehyde (B42875) using sodium dithionite. doi.org This reaction proceeds smoothly and in a short time with an excellent yield. doi.org This methodology could theoretically be adapted, where a derivative of this compound, after suitable modification, could participate in a one-pot cyclization to generate more complex, fused heterocyclic systems.
The general principle of one-pot synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine (B120857) with an aldehyde. ichem.md In a hypothetical scenario, if the nitro group of this compound were to be reduced to an amine, the resulting diamino-fluoro-benzimidazole could serve as a key intermediate in a one-pot reaction with various aldehydes to introduce diversity at the 2-position of a newly formed fused imidazole ring.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Potential for this compound |
| o-phenylenediamine | Aldehyde | Oxidizing agent | 2-substituted benzimidazole | The reduced form could act as the diamine component. |
| o-nitroaniline | Aldehyde | Reducing agent | 2-substituted benzimidazole | Could be a precursor to the required nitroaniline. |
| Substituted o-phenylenediamine | Carbon disulfide | Base | Benzimidazole-2-thione | The reduced and modified form could be utilized. |
Expeditious Generation of Molecular Diversity
The strategic placement of the fluoro and nitro groups on the this compound scaffold makes it an excellent candidate for the generation of molecular diversity, a cornerstone of modern drug discovery and materials science. The reactivity of these groups allows for a range of chemical modifications, leading to the rapid synthesis of libraries of related but structurally distinct compounds.
The synthesis of libraries of 6-substituted 1H-benzimidazole derivatives has been achieved by reacting 4-nitro-o-phenylenediamine (B140028) or 4-chloro-o-phenylenediamine with various substituted aromatic aldehydes. nih.gov This highlights a general strategy where a substituted o-phenylenediamine serves as a key scaffold. The precursor to this compound, likely a difluoro-nitro-aniline derivative, could be subjected to nucleophilic aromatic substitution to introduce a variety of substituents at the 5-position before the benzimidazole ring formation.
Furthermore, the nitro group itself is a versatile functional handle. It can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a host of further transformations. This allows for the introduction of a wide array of functional groups at the 4-position, significantly expanding the chemical space accessible from this single precursor.
The development of combinatorial liquid-phase synthesis has enabled the construction of diverse benzimidazole libraries. researchgate.net A poly(ethylene glycol)-supported 4-fluoro-3-nitrobenzoic acid has been used as a starting point, where the fluorine is displaced by various amines, followed by reduction of the nitro group and cyclization to form the benzimidazole core. researchgate.net A similar strategy could be envisioned for this compound, where either the fluorine or a group derived from the nitro functionality is displaced by a library of reactants.
| Position of Modification | Functional Group | Potential Reactions | Resulting Diversity |
| 4-position | Nitro group | Reduction to amine, followed by acylation, alkylation, diazotization | Amides, amines, azides, etc. |
| 5-position | Fluoro group | Nucleophilic aromatic substitution (if activated) | Ethers, amines, thioethers, etc. |
| 1-position (N-H) | Imidazole N-H | Alkylation, acylation | Varied N-substituents |
| 2-position (C-H) | Imidazole C-H | Functionalization after deprotonation | Introduction of various side chains |
Development of Novel Synthetic Routes to Related Benzo[d]imidazole Isomers
The synthesis of specific isomers of substituted benzimidazoles is crucial for structure-activity relationship (SAR) studies in drug discovery. The development of synthetic routes to isomers of this compound, such as 6-fluoro-5-nitro-1H-benzo[d]imidazole or 4-fluoro-5-nitro-1H-benzo[d]imidazole, often relies on the strategic synthesis of the corresponding substituted o-phenylenediamine precursors.
The synthesis of 4-fluoro-5-substituted-2-nitroanilines can be achieved through nucleophilic displacement of a chlorine atom in 5-chloro-4-fluoro-2-nitroaniline (B11740) with various phenols or secondary amines. derpharmachemica.com Subsequent reduction of the nitro group yields the desired 4-fluoro-5-substituted-benzene-1,2-diamine, which can then be cyclized to form the 5-fluoro-6-substituted-1H-benzimidazole. derpharmachemica.com This approach highlights the importance of precursor synthesis in dictating the final substitution pattern of the benzimidazole ring.
For the synthesis of a potential precursor to this compound, one could envision starting from a suitably substituted aniline (B41778), such as 3-fluoroaniline (B1664137). Nitration of the corresponding N-protected aniline can lead to 3-fluoro-4-nitroaniline. chemicalbook.com Further functionalization and cyclization would be required to form the target benzimidazole.
The synthesis of various dinitroaniline isomers, which are precursors to nitro-o-phenylenediamines, has been well-established. For example, 2,4-dinitroaniline (B165453) can be prepared by the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with ammonia (B1221849). These dinitroanilines can serve as starting materials for the synthesis of a variety of nitro-substituted benzimidazoles.
Developing synthetic routes to specific isomers often involves careful consideration of the directing effects of substituents on the aromatic ring during electrophilic substitution reactions, such as nitration, and the strategic use of protecting groups to control regioselectivity. The choice of starting materials and the sequence of reactions are paramount in achieving the desired isomeric purity of the final benzimidazole product.
Future Research Directions and Perspectives for 5 Fluoro 4 Nitro 1h Benzo D Imidazole Chemistry
Exploration of Unconventional Synthetic Pathways for the Compound
Traditional synthetic routes to benzimidazole (B57391) derivatives often rely on the condensation of o-phenylenediamines with aldehydes or carboxylic acids, which can require harsh reaction conditions. scholarsresearchlibrary.com The future of synthesizing 5-fluoro-4-nitro-1H-benzo[d]imidazole lies in the adoption of more sustainable and efficient methods, such as photocatalysis, electrocatalysis, and biocatalysis.
Photocatalytic and Electrocatalytic Approaches
Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, offering green and mild reaction conditions. Future research could explore the photocatalytic C-H amination of arenes to construct the benzimidazole core. nih.gov For instance, a potential photocatalytic route could involve the reaction of a suitably substituted nitroaromatic precursor under visible light irradiation in the presence of a photosensitizer. This approach could offer high regioselectivity and functional group tolerance.
Electrochemical synthesis provides another avenue for the sustainable production of benzimidazole derivatives. nih.gov The electrochemical reduction of nitroarenes is a well-established process that could be adapted for the synthesis of this compound. rsc.org An electrocatalytic approach could involve the reduction of a dinitro-fluorophenyl precursor to form the diamine in situ, which would then undergo cyclization. This method avoids the use of stoichiometric chemical reductants, thereby minimizing waste.
| Method | Potential Precursors | Key Advantages | Anticipated Challenges |
| Photocatalysis | 1,2-diamino-4-fluoro-5-nitrobenzene and a suitable aldehyde | Mild reaction conditions, high selectivity, use of visible light as a renewable energy source. | Catalyst stability, quantum yield optimization, substrate scope limitations. |
| Electrocatalysis | 1,2-dinitro-4-fluorobenzene | Avoidance of chemical oxidants/reductants, precise control over reaction potential, scalability. | Electrode material selection, electrolyte compatibility, management of side reactions. |
Biocatalytic Transformations
The use of enzymes in organic synthesis, or biocatalysis, offers unparalleled selectivity and operates under environmentally benign aqueous conditions. Future investigations could focus on the enzymatic synthesis of fluorinated and nitrated compounds. nih.govresearchgate.net While the direct enzymatic synthesis of this compound has not been reported, the exploration of engineered enzymes for selective fluorination and nitration of a benzimidazole precursor is a promising research direction.
For instance, the development of a biocatalyst, potentially a cytochrome P450 enzyme, capable of regioselective nitration of 5-fluorobenzimidazole could be a groundbreaking achievement. nih.gov Similarly, the enzymatic synthesis of fluorinated precursors could provide a green alternative to traditional chemical fluorination methods. nih.gov
Advanced Functionalization and Late-Stage Derivatization Strategies
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science for the rapid diversification of complex molecules. nih.govacs.orgnih.gov For this compound, LSF opens up avenues for fine-tuning its properties.
Site-Selective C-H Activation and Functionalization
Transition-metal-catalyzed C-H activation has become a cornerstone of modern organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. rsc.orgnih.gov Future research on this compound could extensively explore the site-selective C-H functionalization of both the benzene (B151609) and imidazole (B134444) rings. The directing-group ability of the nitro group could be harnessed to achieve ortho-selective C-H functionalization. rsc.org
| C-H Functionalization Reaction | Potential Catalyst | Target Position | Potential Functional Groups to Introduce |
| Arylation | Palladium(II) | C-7 | Phenyl, substituted aryl groups |
| Alkylation | Rhodium(III) | C-2 | Methyl, ethyl, functionalized alkyl chains |
| Alkenylation | Ruthenium(II) | C-7 | Vinyl, styryl groups |
Chemoselective Modifications in Complex Molecular Environments
The presence of multiple functional groups in this compound (a nitro group, a fluorine atom, and N-H bonds) necessitates the development of highly chemoselective modification strategies. A key area of future research will be the selective reduction of the nitro group to an amino group. nih.govrsc.org This transformation would yield 5-fluoro-1H-benzo[d]imidazol-4-amine, a versatile intermediate for further derivatization.
The development of catalytic systems that can selectively reduce the nitro group in the presence of the benzimidazole core and the C-F bond is crucial. organic-chemistry.orgcommonorganicchemistry.com Iron-based catalysts, for example, have shown promise for the chemoselective reduction of nitroarenes.
Integration into Materials Science and Supramolecular Assemblies (Purely Chemical Context)
The unique electronic properties of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies. nih.gov
The benzimidazole scaffold is known to be a component of high-performance polymers like polybenzimidazoles (PBIs), which exhibit excellent thermal and mechanical stability. tandfonline.com Future research could explore the incorporation of this compound as a monomer in polymerization reactions to create novel polymers with tailored properties. osti.govacs.orgtandfonline.com The presence of the fluoro and nitro groups could enhance properties such as solubility, thermal stability, and gas permeability in the resulting polymers. rsc.org
Design of Benzo[d]imidazole-Based Molecular Recognition Systems
The future design of molecular recognition systems based on this compound hinges on leveraging its distinct non-covalent interaction capabilities. The imidazole ring itself is a versatile functional group, containing two nitrogen atoms that can act as both hydrogen bond donors and acceptors. nih.gov This dual nature allows it to bind with a variety of inorganic or organic ions and molecules. nih.gov
The design of these systems can be tailored by considering the following interactions:
Hydrogen Bonding: The N-H group of the imidazole ring is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom is a hydrogen bond acceptor. These interactions are crucial for binding to biological targets like proteins and nucleic acids.
π-π Stacking: The aromatic benzimidazole core allows for π-π stacking interactions with other aromatic systems. rsc.org The electron-withdrawing nitro and fluoro groups modify the electron density of the aromatic rings, which can be fine-tuned to enhance specific stacking geometries and strengths.
Hydrophobic Interactions: In biological systems, the benzimidazole scaffold can fit into hydrophobic pockets of proteins, a key aspect in the design of enzyme inhibitors. acs.org For instance, in the design of PqsR inhibitors, the benzimidazole core was identified as a promising heterocyclic system through molecular modeling to occupy the ligand-binding domain. acs.org
Future research will likely focus on integrating this compound into more complex supramolecular structures, such as host-guest systems, chemosensors, and self-assembling materials, by exploiting these fundamental interactions.
Exploration of Self-Assembly Properties and Non-Covalent Interactions
The self-assembly of this compound into ordered supramolecular structures is a promising avenue for creating novel functional materials. The driving forces for this self-assembly are the non-covalent interactions inherent to the molecule's structure. Imidazole-based molecules are known to form a variety of supramolecular complexes through coordination bonds, hydrogen bonds, ionic bonds, dipole-dipole interactions, and π-π interactions. nih.gov
Key non-covalent interactions governing the self-assembly of this compound include:
Hydrogen Bond Networks: The N-H···N hydrogen bonds between imidazole rings can lead to the formation of one-dimensional chains or more complex two- or three-dimensional networks.
π-π Stacking: The planar benzimidazole rings can stack on top of one another, driven by favorable electrostatic and van der Waals forces. The presence of the fluoro and nitro groups will influence the preferred stacking arrangement (e.g., parallel-displaced vs. sandwich). Studies on related imidazole systems have shown that π-π stacked dimers can create efficient conductance pathways in molecular junctions. rsc.org
Dipole-Dipole Interactions: The highly polar nitro group introduces a significant dipole moment, which can direct the alignment of molecules in the solid state, influencing crystal packing and material properties.
The interplay of these interactions can be precisely controlled to create materials with tailored electronic, optical, or mechanical properties.
Theoretical Chemistry Advancements for Predictive Modeling
Advances in theoretical chemistry and computational power are set to revolutionize the study and application of this compound, enabling predictive modeling of its synthesis and reactivity.
Machine Learning and AI-Driven Synthesis Planning
Computer-Aided Synthesis Planning (CASP) has become a powerful tool for chemists, accelerated by the integration of machine learning (ML) and artificial intelligence (AI). researchgate.net These data-driven approaches leverage vast chemical reaction databases to propose efficient synthetic routes for target molecules. beilstein-journals.orgsemanticscholar.org
Propose Retrosynthetic Pathways: ML models can suggest novel and efficient disconnection strategies to identify readily available starting materials. beilstein-journals.org
Predict Reaction Conditions: Beyond the reaction steps, AI can predict optimal reaction conditions, including catalysts, solvents, and reagents, by learning from millions of documented reactions. beilstein-journals.org
This approach moves beyond reliance on expert-crafted rules, reducing human bias and potentially uncovering more diverse and efficient synthetic alternatives than those derived from traditional methods. researchgate.netsemanticscholar.org
High-Throughput Virtual Screening for Chemical Reactivity Prediction
High-throughput virtual screening (HTVS) is a computational technique used to analyze large libraries of compounds to predict their biological activity or chemical reactivity. nih.gov This method is particularly valuable for identifying promising derivatives of the benzimidazole scaffold for specific applications.
The HTVS workflow for predicting the reactivity of this compound derivatives would typically involve the steps outlined in the table below, based on a similar screening process for other benzimidazoles. nih.gov
| Step | Description | Example |
| 1. Database Selection | A large virtual database of compounds is chosen as the source for screening. | ZINC15 database, containing millions of commercially available compounds. nih.gov |
| 2. Substructure Search | The database is filtered to find all molecules containing the core benzimidazole scaffold. | A search for the benzimidazole substructure in ZINC15 yielded over 67,000 molecules. nih.gov |
| 3. Property Filtering | The resulting set is filtered based on drug-like properties, such as Lipinski's rule of five, to select for compounds with good absorption and permeation characteristics. nih.govresearchgate.net | Applying Lipinski's rule reduced the compound set to just over 53,000 molecules. nih.gov |
| 4. Molecular Docking | The filtered compounds are computationally "docked" into the active site of a target protein to predict their binding affinity and orientation. | Docking at the TcTIM interface identified over 1,600 compounds with strong binding energy values. nih.gov |
| 5. Analysis & Selection | The top-scoring compounds are analyzed for their interaction profiles and selected for experimental validation. | Compounds are selected based on their docking score and specific interactions (e.g., hydrogen bonds) with key amino acid residues. nih.gov |
This in silico approach dramatically accelerates the discovery process by prioritizing the synthesis and testing of only the most promising candidates, saving significant time and resources. nih.gov
Sustainability and Scalability Considerations in the Synthesis and Handling of this compound
The principles of green chemistry, focusing on sustainability and efficiency, are critical for the modern synthesis of chemical compounds. For this compound, future research will emphasize the development of scalable and environmentally benign manufacturing processes.
Process Intensification and Continuous Manufacturing
Process intensification aims to develop smaller, safer, and more energy-efficient chemical production methods. A key technology in this area is continuous flow chemistry, which offers significant advantages over traditional batch synthesis for benzimidazole derivatives. omicsonline.org
Traditional batch synthesis of benzimidazoles often involves acid-catalyzed condensation that can suffer from low atom economy and high energy consumption. omicsonline.org Continuous flow manufacturing addresses these issues by pumping reagents through a heated reactor, often containing a heterogeneous catalyst. omicsonline.org This approach provides superior heat and mass transfer, enhanced safety, and reduced waste. omicsonline.org
A comparison of batch versus continuous flow synthesis for benzimidazoles highlights the benefits of process intensification.
| Parameter | Traditional Batch Process | Continuous Flow Process |
| Reaction Time | Several hours | < 10 minutes residence time omicsonline.org |
| Yield | Variable | 90-97% omicsonline.org |
| Catalyst | Homogeneous acid (difficult to remove) | Heterogeneous solid acid (e.g., Amberlyst-15) omicsonline.org |
| Catalyst Recyclability | Not typically recycled | Excellent recyclability (over 20 cycles reported) omicsonline.org |
| Scalability | Limited by reactor size | Easily scalable by extending operation time omicsonline.org |
| Safety | Risks associated with large volumes and exotherms | Smaller reaction volumes, enhanced heat control omicsonline.org |
By adopting continuous manufacturing, the synthesis of this compound and its derivatives can become more sustainable, cost-effective, and suitable for industrial-scale production. omicsonline.org Further research into recyclable catalysts, such as nanoparticles, and the use of greener solvents like water will continue to advance the sustainability of these processes. semanticscholar.orgrsc.org
Minimization of Waste and Solvent Usage
In the broader context of benzimidazole synthesis, a significant shift towards green chemistry principles is evident, aiming to curtail the environmental footprint of these chemical processes. pharmainfo.in Traditional synthetic routes for benzimidazole derivatives, including halogenated and nitrated congeners, have often relied on volatile organic solvents, stoichiometric reagents, and energy-intensive reaction conditions, leading to considerable waste generation. scholarsresearchlibrary.com Future research in the chemistry of this compound is increasingly likely to focus on adopting and refining greener synthetic methodologies that prioritize waste minimization and reduced solvent consumption.
One of the most promising avenues for minimizing waste and solvent use is the adoption of microwave-assisted organic synthesis (MAOS) . This technique has been shown to significantly accelerate chemical reactions, often leading to higher yields and cleaner reaction profiles in shorter timeframes compared to conventional heating methods. pharmainfo.innih.gov For instance, microwave irradiation has been successfully employed in the synthesis of 5(6)-nitro-1H-benzimidazoles, demonstrating the applicability of this technology to nitro-substituted benzimidazole cores. researchgate.net The primary advantages of MAOS include a reduction in energy consumption and the potential to conduct reactions in minimal or no solvent, thereby drastically lowering the generation of volatile organic waste. nih.gov
Another key area of development is the use of heterogeneous catalysts and recyclable catalytic systems . The synthesis of a fluoro-benzimidazole derivative has been reported using zinc oxide (ZnO) nanoparticles as a catalyst, a method described as a "green reaction" due to its high efficiency and shorter reaction times. jchr.orgjchr.org Nanocatalysts offer a high surface area for reaction, can often be easily recovered from the reaction mixture, and reused multiple times, which aligns with the principles of sustainable chemistry. mdpi.com The application of such recyclable catalysts in the synthesis of this compound could significantly reduce waste associated with spent catalysts and purification processes.
Furthermore, the exploration of alternative and greener solvent systems is a critical aspect of sustainable synthesis. While some traditional methods for synthesizing nitrobenzimidazoles employ solvents like dimethoxyethane, future approaches could focus on using water, polyethylene (B3416737) glycol (PEG), or ionic liquids as more environmentally benign reaction media. scholarsresearchlibrary.com In some cases, syntheses can be performed under solvent-free conditions , which represents an ideal scenario from a green chemistry perspective. researchgate.net These solvent-free reactions, often facilitated by grinding or microwave irradiation, can lead to a substantial decrease in the environmental impact by eliminating solvent-related waste and simplifying product isolation. researchgate.net
The table below outlines a comparative perspective on conventional versus potential green synthetic approaches that could be applied to the synthesis of this compound and related compounds, highlighting the advantages in waste and solvent minimization.
| Parameter | Conventional Synthesis Approach | Potential Green Synthesis Approach | Advantage of Green Approach |
| Heating Method | Conventional reflux | Microwave irradiation | Reduced reaction times, lower energy consumption, often cleaner reactions. pharmainfo.inresearchgate.net |
| Catalysis | Stoichiometric reagents | Recyclable nanocatalysts (e.g., ZnO) | Catalyst reusability, reduced inorganic waste, higher efficiency. jchr.orgmdpi.com |
| Solvent System | Volatile organic solvents (e.g., dimethoxyethane) | Green solvents (e.g., water, PEG) or solvent-free conditions | Reduced VOC emissions, lower toxicity, simplified workup, minimal solvent waste. scholarsresearchlibrary.comresearchgate.net |
| Reaction Time | Often several hours to days | Minutes to a few hours | Increased throughput, lower energy costs. nih.gov |
| Waste Generation | Higher, due to solvent use and stoichiometric reagents | Lower, due to solvent elimination/reduction and catalyst recycling | Improved environmental profile, lower disposal costs. |
By integrating these green chemistry principles, future synthetic strategies for this compound can be designed to be more efficient, economical, and environmentally sustainable. The focus will be on developing robust protocols that maximize atom economy and minimize the generation of hazardous substances, paving the way for cleaner production of this important chemical entity.
Conclusion
Summary of Key Research Achievements and Contributions
5-fluoro-4-nitro-1H-benzo[d]imidazole is a well-defined chemical entity primarily valued as a synthetic intermediate. Its key contribution to chemical science is providing a scaffold that combines the biologically relevant benzimidazole (B57391) core with two crucial functional groups. The nitro group acts as a versatile handle, readily converted into an amine for further derivatization. The fluorine atom can be used to modulate the electronic and pharmacokinetic properties of target molecules. While dedicated research on the compound itself is limited, its availability has facilitated the synthesis of more complex molecules in various research and development programs.
Outlook on the Continued Chemical Relevance of this compound
The importance of this compound is tied to the enduring relevance of the benzimidazole scaffold in medicinal chemistry and materials science. As researchers continue to explore new therapeutic agents and functional materials, the demand for versatile building blocks will persist. The specific substitution pattern of this compound offers a strategic advantage for creating derivatives with tailored properties. Its continued use in the synthesis of novel kinase inhibitors, antiparasitic agents, and other biologically active compounds is anticipated. Furthermore, its application in creating new materials, such as organic light-emitting diodes (OLEDs) or sensors, remains a potential area for future exploration.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-fluoro-4-nitro-1H-benzo[d]imidazole, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves nitration of a fluorinated benzimidazole precursor. Key steps include:
- Substitution Reactions : Use sodium hydride (NaH) as a base and alkyl halides for functionalization at the imidazole ring .
- Nitration : Introduce the nitro group using mixed acid (H₂SO₄/HNO₃) under controlled temperature (0–5°C) to avoid over-nitration .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity. Optimal yields (~81%) are achieved by maintaining anhydrous conditions and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- FTIR : Confirm nitro (-NO₂) stretches at 1550–1348 cm⁻¹ and C-F bonds at 1200–1100 cm⁻¹ .
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.4–8.3 ppm) and fluorine coupling patterns. The nitro group deshields adjacent protons, shifting signals upfield .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 273.03 for chloro-nitro derivatives) and fragmentation patterns validate the molecular formula .
Q. What are the primary biological activities reported for nitro-substituted benzoimidazole derivatives?
- Methodological Answer : The nitro group enhances electrophilicity, enabling interactions with biological targets:
- Antimicrobial Activity : Tested via agar diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values <10 µg/mL .
- EGFR Inhibition : Derivatives like 5-chloro-6-nitro-2-phenyl-1H-benzo[d]imidazole show IC₅₀ values of 1.2 µM in cytotoxicity assays, validated through molecular docking studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data between in vitro and computational models for this compound derivatives?
- Methodological Answer :
- Experimental Validation : Replicate assays under standardized conditions (e.g., pH, temperature) to minimize variability .
- Docking Refinement : Use flexible receptor models (e.g., induced-fit docking) to account for protein conformational changes. Compare results with MD simulations to assess binding stability .
- Meta-Analysis : Cross-reference PubChem and ChEMBL datasets to identify outliers or assay-specific artifacts .
Q. What strategies enhance the metabolic stability and bioavailability of this compound-based compounds?
- Methodological Answer :
- Prodrug Design : Mask the nitro group as a bioreducible prodrug (e.g., nitroreductase-activated systems) to improve solubility and reduce toxicity .
- Structural Modifications : Introduce hydrophilic substituents (e.g., -OH, -COOH) at the 2-position to enhance aqueous solubility. LogP reductions from 3.5 to 2.0 correlate with improved pharmacokinetics .
- ADMET Modeling : Predict CYP450 metabolism using tools like SwissADME. Prioritize derivatives with low hepatic extraction ratios (e.g., <0.3) .
Q. How do structural modifications at the 4-nitro position affect the binding affinity of benzoimidazole derivatives to EGFR?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) increase binding affinity by stabilizing hydrogen bonds with Lys745 and Asp855 residues. Derivatives with para-nitro substitution show ΔG values of -9.2 kcal/mol vs. -7.8 kcal/mol for meta-substituted analogs .
- Steric Considerations : Bulky substituents at the 4-position reduce affinity by clashing with the hydrophobic pocket. Docking scores drop by 15–20% for derivatives with >5 Å substituents .
- Mutagenesis Studies : Validate binding hypotheses using EGFR mutants (e.g., T790M). A 10-fold decrease in IC₅₀ for resistant strains highlights the role of nitro group positioning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
